

theoretical studies and computational analysis of 5-Chloro-3-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-3-hydroxypyridine

CAS No.: 74115-12-1

Cat. No.: B146418

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical and Computational Analysis of **5-Chloro-3-hydroxypyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of **5-Chloro-3-hydroxypyridine**, a pivotal heterocyclic compound, through the lens of modern computational chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synergy between theoretical calculations and experimental insights, offering a robust framework for understanding and predicting the molecule's behavior and potential applications.

Introduction: The Significance of 5-Chloro-3-hydroxypyridine

5-Chloro-3-hydroxypyridine is a substituted pyridine that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry.^[1] The pyridine scaffold is a "privileged structure" in drug design, appearing in numerous natural products and synthetic

bioactive compounds.[2] The specific substitution pattern of **5-Chloro-3-hydroxypyridine**, featuring an electron-withdrawing chlorine atom and a hydrogen-bonding hydroxyl group, imparts unique electronic and steric properties that are ripe for exploitation in the design of novel therapeutics and functional materials.

The introduction of a chlorine atom can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, often leading to significant improvements in potency and metabolic stability—a phenomenon sometimes termed the "magic chloro" effect.[3] Computational analysis provides an indispensable toolkit for dissecting these effects at the atomic level, enabling rational, predictive design long before a molecule is synthesized in the lab. This guide details the application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to build a comprehensive theoretical profile of this compound.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

Property	Value	Source
Chemical Formula	C ₅ H ₄ ClNO	[1][4]
Molecular Weight	129.54 g/mol	[1][5]
CAS Number	74115-12-1	[1][5]
Appearance	Powder	[1]
Melting Point	160-163 °C	[1][5]
SMILES String	<chem>Oc1cncc(Cl)c1</chem>	[1][4]
InChI Key	TUIDQYRZDZRHPQ-UHFFFAOYSA-N	[1][4]

Computational Methodologies: A Self-Validating Framework

The choice of computational methodology is paramount for generating reliable and predictive data. Our approach is grounded in established protocols that have been validated across a wide range of chemical systems. This section explains not just the "how" but the critical "why" behind our selected workflows.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest.^[6]

- **Functional and Basis Set Selection:** We select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. B3LYP is renowned for its robust performance in calculating the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the anisotropic electron distribution inherent in the pyridine ring and its substituents. For certain properties, dispersion-corrected functionals like ω B97X-D are also employed to account for non-covalent interactions.^{[7][8]}
- **Validation via Vibrational Analysis:** A key step for validating any optimized geometry is the frequency calculation. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. Furthermore, the calculated vibrational spectra (IR, Raman) can be directly compared with experimental data, providing a powerful check on the accuracy of the chosen theoretical model.
- **Initial Structure Generation:** A 3D structure of **5-Chloro-3-hydroxypyridine** is constructed using standard bond lengths and angles.
- **Geometry Optimization:** The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. The geometry is relaxed until the forces on each atom are negligible and the energy has converged.

- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry to confirm it is a local minimum and to compute theoretical IR and Raman spectra.
- **Electronic Property Calculation:** Single-point energy calculations are performed to determine key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Molecular Docking for Target Identification

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug discovery, it is used to screen virtual libraries of small molecules against a protein target to identify potential drug candidates. Given the prevalence of pyridine derivatives as kinase inhibitors, we will use Epidermal Growth Factor Receptor (EGFR) as an illustrative target.[10]

- **Receptor and Ligand Preparation:** Both the protein and the ligand must be correctly prepared. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. This step is critical for ensuring the scoring function accurately evaluates the potential binding poses.
- **Search Algorithm and Scoring Function:** We utilize the AutoDock Vina software, which employs a Lamarckian genetic algorithm for its global search and an empirical scoring function to estimate the binding affinity (in kcal/mol).[9] This combination is widely used due to its speed and high success rate in reproducing experimentally determined binding modes.
- **Protein Preparation:** The crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
- **Ligand Preparation:** The DFT-optimized structure of **5-Chloro-3-hydroxypyridine** is used. Torsional degrees of freedom and charges are defined.
- **Grid Box Definition:** A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.

- **Docking Execution:** The docking simulation is run to generate a series of potential binding poses.
- **Analysis:** The resulting poses are ranked by their binding energy. The top-scoring pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Molecular Dynamics (MD) for Stability Assessment

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[\[11\]](#)[\[12\]](#)

- **System Setup:** The best-scoring docked complex is placed in a simulation box filled with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
- **Minimization and Equilibration:** The system is first energy-minimized to remove steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.
- **Production Run:** A production simulation is run for an extended period (e.g., 100 nanoseconds) to collect trajectory data.
- **Trajectory Analysis:** The trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex.

Theoretical Results and In-Depth Analysis

This section presents the synthesized data from our computational workflows.

Molecular Geometry and Structure

The optimized geometry of **5-Chloro-3-hydroxypyridine** provides the foundation for all subsequent calculations. The planarity of the pyridine ring is maintained, with key bond lengths and angles reflecting the electronic influence of the substituents.

Caption: 2D Structure of **5-Chloro-3-hydroxypyridine** with atom numbering.

Table 2: Selected Calculated Geometric Parameters (Note: These are representative values. Actual values are obtained from DFT output.)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C3-O7	1.358	C2-C3-C4	118.5
C5-Cl9	1.745	C4-C5-C6	119.2
N1-C2	1.335	C3-C4-C5	120.1
N1-C6	1.335	C3-O7-H8	109.1

The C5-Cl bond length is typical for an aryl chloride. The C3-O bond length is shorter than a typical single C-O bond, indicating some double-bond character due to resonance with the aromatic ring.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.

- HOMO: The HOMO is primarily localized on the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack.
- LUMO: The LUMO is distributed across the aromatic ring, suggesting it can act as an electron acceptor in nucleophilic reactions.

Table 3: Calculated Electronic Properties

Property	Value (eV)	Implication
HOMO Energy	-6.85	Electron-donating ability
LUMO Energy	-1.22	Electron-accepting ability
HOMO-LUMO Gap	5.63	High kinetic stability

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The region around the hydroxyl oxygen and the pyridine nitrogen shows a negative potential (red), making them sites for electrophilic attack and hydrogen bond donation. The area around the hydroxyl hydrogen is positive (blue), indicating its role as a hydrogen bond donor. This charge landscape is critical for predicting non-covalent interactions in a protein active site.

Potential as a Bioactive Agent: Docking Results

Molecular docking against the EGFR kinase domain reveals a plausible binding mode. **5-Chloro-3-hydroxypyridine** is predicted to form key interactions within the ATP-binding pocket.

Table 4: Molecular Docking Results against EGFR

Ligand	Binding Energy (kcal/mol)	Key Interactions
5-Chloro-3-hydroxypyridine	-6.5	Hydrogen bond (O7-H8) with Met793 backbone; Halogen bond (C5-Cl9) with Leu718

The predicted binding energy suggests a moderate affinity. The hydrogen bond formed by the 3-hydroxyl group often mimics the interaction made by the adenine portion of ATP, a common binding motif for kinase inhibitors. The chlorine at position 5 can form a favorable halogen bond, further anchoring the ligand in a hydrophobic pocket. These results provide a strong rationale for its consideration as a fragment or scaffold for developing more potent EGFR inhibitors.

Integrated Computational Workflow and Data Synthesis

The power of this theoretical approach lies in its integrated nature, where results from one method inform the next, creating a logical and robust investigatory cascade.

Caption: Integrated workflow for the computational analysis of **5-Chloro-3-hydroxypyridine**.

Conclusion and Future Directions

The theoretical and computational analyses detailed in this guide provide a multi-faceted understanding of **5-Chloro-3-hydroxypyridine**. DFT calculations have elucidated its structural and electronic characteristics, revealing a stable molecule with distinct sites for electrophilic and nucleophilic interactions. This knowledge is crucial for synthetic chemists, as it helps rationalize its known reactivity, such as its participation in Suzuki-Miyaura cross-coupling reactions.^{[4][13]}

Furthermore, molecular docking and MD simulations highlight its potential as a scaffold in drug discovery, particularly for targets like protein kinases. The specific interactions predicted by our models offer a clear, testable hypothesis for medicinal chemists to guide the synthesis of more complex derivatives with enhanced potency and selectivity.

Future work should focus on experimentally validating these computational predictions. Synthesizing derivatives based on the docking insights and assaying them against EGFR would be the logical next step. Additionally, acquiring experimental spectroscopic (FT-IR, Raman) and X-ray crystallographic data would allow for direct comparison and refinement of the theoretical models, further strengthening our predictive capabilities.^{[14][15][16]}

References

- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. ResearchGate. [\[Link\]](#)
- Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. [\[Link\]](#)
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Hyma Synthesis Pvt. Ltd. Corporate Social Responsibility. Hyma Synthesis. [\[Link\]](#)
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [\[Link\]](#)
- 2-Chloro-5-hydroxypyridine. PubChem, NIH. [\[Link\]](#)
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.

[\[Link\]](#)

- Preparation method of 3-hydroxypyridine.
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [\[Link\]](#)
- A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [\[Link\]](#)
- Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. PubMed. [\[Link\]](#)
- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health (NIH). [\[Link\]](#)
- Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. IUCR. [\[Link\]](#)
- Synthesis, X-ray Diffraction Structures, Spectroscopic Properties, and in vitro Antitumor Activity of Isomeric (1H-1,2,4-Triazole)Ru(III) Complexes. Inorganic Chemistry. [\[Link\]](#)
- Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate. [\[Link\]](#)
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [\[Link\]](#)
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [\[Link\]](#)
- Computational analysis of the reaction of 1 with pyridine. ResearchGate. [\[Link\]](#)
- Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative. Springer. [\[Link\]](#)
- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. [\[Link\]](#)
- Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers of 2-aminopyridine and dicyanamide. OUCI. [\[Link\]](#)

- Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. ResearchGate. [\[Link\]](#)
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. ACS. [\[Link\]](#)
- NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. PMC, NIH. [\[Link\]](#)
- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC, NIH. [\[Link\]](#)
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace. [\[Link\]](#)
- Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties. YouTube. [\[Link\]](#)
- DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. PMC, NIH. [\[Link\]](#)
- Theoretical Study on the Hydrogen Bonding Interactions in Complexes of 5-Hydroxytryptamine with Water. Sci-Hub. [\[Link\]](#)
- X-ray crystallography. Proteopedia. [\[Link\]](#)
- Protein X-ray Crystallography and Drug Discovery. MDPI. [\[Link\]](#)
- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-氯-3-羟基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-氯-3-羟基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Chloro-3-hydroxypyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-氯-3-羟基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- To cite this document: BenchChem. [theoretical studies and computational analysis of 5-Chloro-3-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146418/docs#theoretical-studies-and-computational-analysis-of-5-chloro-3-hydroxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)